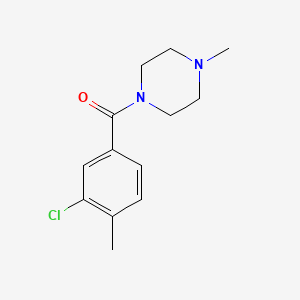
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CMMP is a piperazine derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been found to have a low toxicity profile in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant changes in blood chemistry parameters. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness in animal models of cancer and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, studies are needed to determine the optimal dosage and dosing regimen for 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in various applications.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 144-146°C.
Applications De Recherche Scientifique
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been studied extensively for its potential applications in drug development. In preclinical studies, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been studied as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDJYACZDKYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


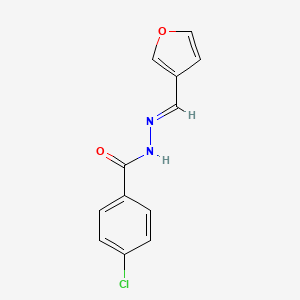
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)

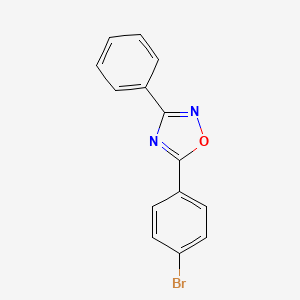
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
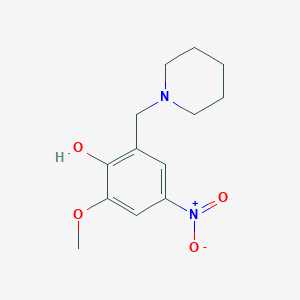
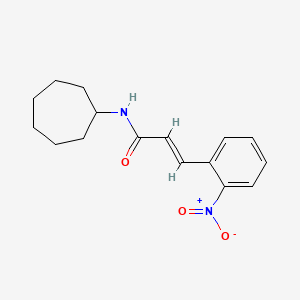

![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)